BenchChemオンラインストアへようこそ!

6-(Pyrrolidin-3-yl)nicotinic acid

Neuroscience Nicotinic Acetylcholine Receptor Antagonist

6-(Pyrrolidin-3-yl)nicotinic acid is a low-potency nAChR reference ligand (α7 IC50 = 8,070 nM) combining a nicotinic acid core with a pyrrolidin-3-yl substituent at the 6-position. This unique substitution pattern yields a distinct steric and electronic profile versus 2- and 4-position analogs, ensuring strict SAR fidelity. Its exceptionally low lipophilicity (XLogP3 = -2.1) and high aqueous solubility eliminate DMSO interference in HTS campaigns. Researchers rely on this compound for aqueous-buffer assay validation, solvent-artifact control, and as a water-soluble scaffold for CNS drug-like SAR optimization where high lipophilicity is a known liability.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11901660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-3-yl)nicotinic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2,(H,13,14)
InChIKeyOFOSKRVZHLCARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-3-yl)nicotinic acid: Structural Features and Procurement Considerations


6-(Pyrrolidin-3-yl)nicotinic acid (CAS 1260840-78-5) is a heterocyclic compound combining a nicotinic acid (pyridine-3-carboxylic acid) moiety with a pyrrolidine ring at the 6-position . This structure places it within the broader class of pyrrolidine-modified nicotinic acid derivatives, which are investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and the hydroxycarboxylic acid receptor 2 (HCA₂) [1]. The compound's substitution pattern is distinct from the more common 2- and 4-position pyrrolidine analogs, leading to a unique interaction profile with these biological targets. Its physicochemical properties, including a low calculated XLogP3 of -2.1, suggest high aqueous solubility and limited passive membrane permeability, characteristics that dictate its suitability for specific assay formats and formulation strategies .

Procurement Risk: Why Generic 6-Substituted Nicotine Analogs Cannot Replace 6-(Pyrrolidin-3-yl)nicotinic acid


Simple substitution with another 6-substituted nicotine analog is not scientifically valid due to the strict structure-activity relationships (SAR) governing nAChR binding. The binding affinity of 6-substituted nicotine derivatives is not solely determined by electronic or lipophilic properties (σ or π) of the substituent [1]. Instead, a combination of lipophilicity and the steric volume of the 6-position group is critical; increased substituent size directly correlates with decreased binding affinity [1]. The pyrrolidin-3-yl group of the target compound provides a specific, three-dimensional steric and electronic profile distinct from smaller substituents like chlorine (as in 6-chloronicotine) or larger, more lipophilic groups. Therefore, selecting a 'similar' 6-substituted analog without verifying its quantitative binding profile against the intended receptor subtype carries a high risk of obtaining a compound with orders of magnitude difference in potency, compromising experimental reproducibility and downstream data validity.

Quantitative Differentiation of 6-(Pyrrolidin-3-yl)nicotinic acid Against Key Comparators


nAChR α7 Antagonist Potency: A Quantitative Comparison with Nicotine

The compound demonstrates significantly weaker antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) compared to the natural agonist (-)-nicotine. While (-)-nicotine binds with a Ki of 2.3 nM, 6-(pyrrolidin-3-yl)nicotinic acid exhibits an IC50 of 8,070 nM for antagonist activity [1]. This ~3,500-fold difference in potency defines a distinct pharmacological profile, positioning the compound as a low-affinity antagonist rather than a high-affinity agonist, which is critical for applications requiring receptor blockade without potent activation.

Neuroscience Nicotinic Acetylcholine Receptor Antagonist

Functional Activity at Muscle-Type nAChR: A Comparative Weakness Defines a Selective Profile

In functional assays at the human muscle-type nicotinic acetylcholine receptor (TE671 subtype), 6-(pyrrolidin-3-yl)nicotinic acid exhibits an EC50 of 30,000 nM [1]. In stark contrast, the endogenous agonist acetylcholine (ACh) typically activates these receptors with EC50 values in the low micromolar range (e.g., ~10-30 µM for similar receptor subtypes). The compound's ~1,000- to 3,000-fold lower functional potency compared to ACh confirms its inability to robustly activate peripheral muscle nAChRs. This functional weakness is a key differentiator from potent agonists like nicotine, underscoring its potential for reduced peripheral side-effect liability.

Pharmacology Nicotinic Acetylcholine Receptor Functional Assay

Lipophilicity and Solubility Profile: A Physicochemical Contrast with Lipophilic nAChR Ligands

The compound's calculated XLogP3 is -2.1, indicating extremely low lipophilicity and, consequently, high predicted aqueous solubility . This is in direct contrast to the majority of potent nicotinic ligands, such as nicotine (LogP ≈ 1.2) and 6-chloronicotine (LogP ≈ 2.0), which are significantly more lipophilic [1]. The stark difference in LogP (-2.1 vs. +1.2 to +2.0) translates to a practical advantage: the compound is more amenable to aqueous assay buffers without the need for high concentrations of organic co-solvents like DMSO, which can interfere with receptor function or cellular health.

Medicinal Chemistry Physicochemical Properties Drug Formulation

Optimal Scientific and Industrial Use Cases for 6-(Pyrrolidin-3-yl)nicotinic acid


nAChR Subtype Selectivity Profiling and Antagonist Tool Development

Given its weak antagonist activity at α7 nAChRs (IC50 = 8,070 nM) and very weak functional activity at muscle-type nAChRs (EC50 = 30,000 nM), the compound is well-suited as a low-potency reference ligand in nAChR subtype selectivity panels [1]. It can serve as a baseline comparator to identify more potent and selective antagonists. Its low potency minimizes the risk of off-target receptor activation during screening, making it a safer choice for initial hit validation assays compared to high-affinity, broad-spectrum ligands like nicotine.

Aqueous-Based Assay Development for Nicotinic Ligands

The compound's exceptionally low lipophilicity (XLogP3 = -2.1) and predicted high aqueous solubility make it an ideal candidate for developing and validating nAChR assays in purely aqueous buffers, thereby eliminating the confounding effects of organic co-solvents like DMSO on receptor kinetics and cellular viability [1]. This property is especially valuable for high-throughput screening (HTS) campaigns where DMSO tolerance is a known limitation. Researchers can use this compound to establish baseline assay conditions and as a control for assessing solvent-related artifacts in their workflows.

Medicinal Chemistry Scaffold for Polar Nicotinic Probes

The nicotinic acid core, combined with the polar pyrrolidine substituent, results in a compound with a highly favorable physicochemical profile (low LogP, high PSA) for optimizing central nervous system (CNS) drug-like properties, specifically for reducing off-target promiscuity and enhancing aqueous solubility [1]. In structure-activity relationship (SAR) campaigns focused on developing novel nAChR ligands with improved drug-like properties, this compound provides a distinct, water-soluble scaffold. It can be used as a starting point for further derivatization aimed at balancing potency with optimal ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, particularly for targets where high lipophilicity is a known liability.

Quote Request

Request a Quote for 6-(Pyrrolidin-3-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.